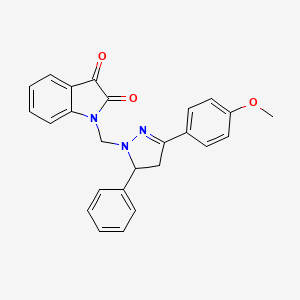
1-((3-(4-メトキシフェニル)-5-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル)メチル)インドリン-2,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、その潜在的な抗ウイルス特性について研究されてきました。 インドール核を有する化合物(本件の化合物など)は、インフルエンザA型ウイルスやその他のウイルスに対する阻害活性を示しています 。この化合物の構造的特徴、特にインドールおよびピラゾール部分は、ウイルスタンパク質との相互作用を強化するために最適化され、新しい抗ウイルス薬の開発につながる可能性があります。
抗炎症応用
インドール誘導体の抗炎症の可能性は、よく文書化されています。この化合物の炎症性経路を調節する能力は、関節炎や喘息などの疾患の治療に役立つ可能性があります。 研究は、炎症反応に関与する重要な酵素やサイトカインとの化合物の相互作用に焦点を当てることができます 。
抗がん研究
インドール構造は、抗がん活性を持つ分子に多く見られます。対象化合物は、さまざまな癌細胞株に対する有効性について調査することができます。 アポトーシスを誘導したり、細胞増殖を阻害したりする可能性は、癌治療開発の候補となる可能性があります 。
抗HIV研究
インドール誘導体は、抗HIV剤として有望視されています。この化合物は、HIVの複製または宿主ゲノムへの統合を妨げる能力について研究することができます。 分子ドッキング研究は、HIVタンパク質上の潜在的な結合部位を明らかにすることができます 。
抗酸化特性
酸化ストレス応答は、多くの疾患において重要であり、インドール誘導体は抗酸化剤として機能することができます。 この化合物のフリーラジカルを消去したり、抗酸化防御をアップレギュレートしたりする有効性は、酸化ストレス関連疾患の予防または治療のために探求することができます 。
抗菌および抗結核活性
インドール化合物は、結核菌を含む抗菌活性を示すことが報告されています。 この化合物は、微生物選択性と効力を強化するために改変することができ、新しい抗生物質開発の経路を提供します 。
抗糖尿病の可能性
インドール誘導体の研究には、糖尿病の管理における使用も含まれています。 この化合物は、インスリンシグナル伝達またはグルコース代謝を調節する能力について評価することができます。これは、糖尿病の新しい治療法につながる可能性があります 。
抗マラリア応用
インドール誘導体は、その抗マラリア効果についても研究されています。 この化合物のマラリア寄生虫のライフサイクルを阻害する可能性は、マラリア対策に貢献することを目的として調査することができます 。
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The indole nucleus in the compound is known to interact with various biological targets due to its aromatic nature, which allows for excessive π-electrons delocalization . This interaction can lead to various changes in the target, potentially influencing its function and leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
It is known that 1,2,3-triazoles, which this compound contains, have excellent metabolic and thermal stability This suggests that the compound could have good bioavailability
特性
IUPAC Name |
1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-31-19-13-11-17(12-14-19)21-15-23(18-7-3-2-4-8-18)28(26-21)16-27-22-10-6-5-9-20(22)24(29)25(27)30/h2-14,23H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQNWCKKPNWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=CC=CC=C5C(=O)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)

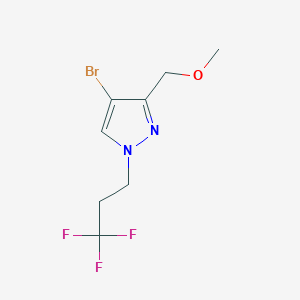
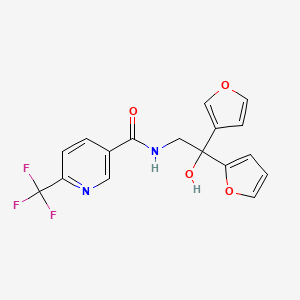
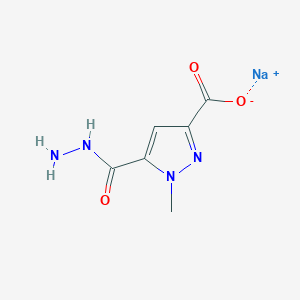
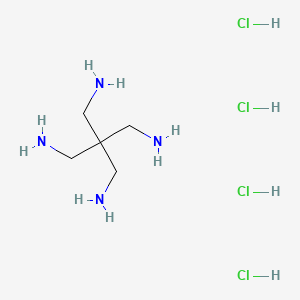

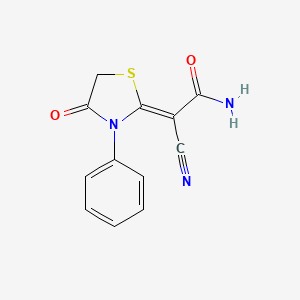
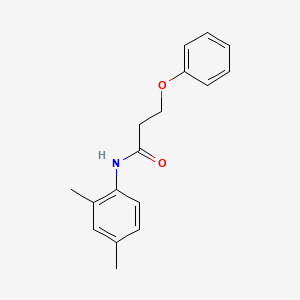
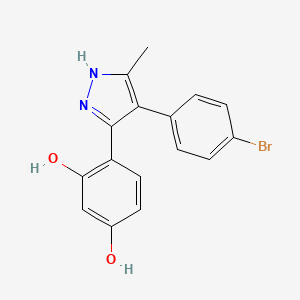
![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)


![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)
